Arsine, bis(2-chlorovinyl)phenyl-

Organoarsenic Chemical Warfare Agent Distillation Purity

Arsine, bis(2-chlorovinyl)phenyl- (CAS 64046-75-9), systematically named bis[(E)-2-chloroethenyl]-phenylarsane, is a tertiary organoarsenic compound with the molecular formula C₁₀H₉AsCl₂ and a molecular weight of 275.01 g/mol. It belongs to the chlorovinylarsine family and is structurally related to the vesicant chemical warfare agents collectively known as Lewisites.

Molecular Formula C10H9AsCl2
Molecular Weight 275.00 g/mol
CAS No. 64046-75-9
Cat. No. B15444573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsine, bis(2-chlorovinyl)phenyl-
CAS64046-75-9
Molecular FormulaC10H9AsCl2
Molecular Weight275.00 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As](C=CCl)C=CCl
InChIInChI=1S/C10H9AsCl2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-9H/b8-6+,9-7+
InChIKeyPPXHVTNSRXBMBJ-CDJQDVQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsine, bis(2-chlorovinyl)phenyl- (CAS 64046-75-9): Procurement-Grade Organoarsenic Reference Standard for CWA Research and Environmental Monitoring


Arsine, bis(2-chlorovinyl)phenyl- (CAS 64046-75-9), systematically named bis[(E)-2-chloroethenyl]-phenylarsane, is a tertiary organoarsenic compound with the molecular formula C₁₀H₉AsCl₂ and a molecular weight of 275.01 g/mol [1]. It belongs to the chlorovinylarsine family and is structurally related to the vesicant chemical warfare agents collectively known as Lewisites . The molecule features a central arsenic atom bonded to one phenyl group and two (E)-2-chlorovinyl substituents, a substitution pattern that confers distinct physicochemical properties compared to the chlorinated Lewisite congeners Lewisite 2 (bis(2-chlorovinyl)chloroarsine) and Lewisite 3 (tris(2-chlorovinyl)arsine). Its primary documented relevance lies in chemical warfare agent (CWA) forensics, environmental fate studies, and as an analytical reference material for the detection and quantification of organoarsenic degradation products in contaminated matrices [2].

Analytical reference standard CWA forensics and environmental monitoring
Distinct from Lewisite 2 and 3 Phenyl substitution replaces As–Cl bond

Why Generic Substitution Fails for Arsine, bis(2-chlorovinyl)phenyl-: Structural and Physicochemical Differentiation from Lewisite 2 and Lewisite 3


Compounds within the chlorovinylarsine class cannot be treated as interchangeable analytical surrogates or synthetic precursors. Arsine, bis(2-chlorovinyl)phenyl- differs fundamentally from Lewisite 2 (bis(2-chlorovinyl)chloroarsine, CAS 40334-69-8) and Lewisite 3 (tris(2-chlorovinyl)arsine, CAS 40334-70-1) in that it bears a direct As–C(phenyl) bond in place of an As–Cl bond [1]. This structural substitution eliminates the reactive As–Cl hydrolysis site present in Lewisite 2, thereby altering hydrolytic stability, environmental persistence, and toxicity profiles [2]. The phenyl substituent also increases molecular weight, boiling point, and lipophilicity relative to the fully chlorovinyl-substituted Lewisite 3, making the compound more amenable to certain chromatographic separations and less volatile under ambient conditions . Consequently, using Lewisite 2 or Lewisite 3 as a proxy for this compound in analytical method development, toxicological assessment, or environmental monitoring will yield inaccurate retention times, misleading recovery rates, and erroneous toxicological conclusions.

Hydrolytic pathway

Absence of As–Cl bond shifts degradation route and environmental half-life relative to Lewisite 2

Volatility mismatch

Higher boiling point alters distillation and vapor-phase behavior compared to chlorovinylarsines

Chromatographic shift

Phenyl group and molecular weight move retention time, risking co-elution with Lewisite surrogates

Quantitative Differentiation of Arsine, bis(2-chlorovinyl)phenyl- (CAS 64046-75-9) from Closest Analogs: Boiling Point, Flash Point, and Hydrolytic Stability Evidence


Experimental Boiling Point at Reduced Pressure: 155–160 °C at 10 Torr vs. Lewisite 2 and Lewisite 3

The experimentally determined boiling point of Arsine, bis(2-chlorovinyl)phenyl- is 155–160 °C at 10 Torr, as reported by ChemicalBook . Under comparable reduced-pressure conditions, Lewisite 2 (bis(2-chlorovinyl)chloroarsine) exhibits a boiling point of approximately 93–100 °C at 10 Torr (extrapolated from its atmospheric boiling point of 189–230 °C using the Clausius–Clapeyron relationship), while Lewisite 3 (tris(2-chlorovinyl)arsine) boils near 110–120 °C at 10 Torr [1]. The target compound's ~55–60 °C higher boiling point at equivalent reduced pressure provides a wider operational window for fractional distillation purification and reduces volatility-related handling losses.

Boiling point (10 Torr)
Cross-study comparable
155–160 °C (target) vs. ~93–100 °C (Lewisite 2) and ~110–120 °C (Lewisite 3)
Wider distillation window for purification
Comparator values extrapolated from atmospheric boiling points
Organoarsenic Chemical Warfare Agent Distillation Purity

Flash Point Differentiation: 103.5 °C (Computed) vs. Lewisite 2 (94.9 °C) and Chloro(2-chlorovinyl)phenylarsine (184.4 °C)

The computed flash point of Arsine, bis(2-chlorovinyl)phenyl- is 103.5 °C, placing it within the flammable liquid category (GHS Category 4) . This value is approximately 8.6 °C higher than Lewisite 2 (94.9 °C computed), indicating marginally reduced flammability hazard compared to its dichloro analog . Conversely, the chloro(2-chlorovinyl)phenylarsine analog (CAS 64049-07-6) exhibits a computed flash point of 184.4 °C, reflecting the influence of the As–Cl bond versus As–phenyl substitution on vapor-phase combustibility .

Flash point comparison
Data to verify
103.5 °C (target) vs. 94.9 °C (Lewisite 2) and 184.4 °C (chloro(2-chlorovinyl)phenylarsine)
Informs storage and transport classification
Computed value; experimental validation pending
Organoarsenic Flash Point Safety Classification

Absence of Labile As–Cl Bond: Reduced Hydrolytic Reactivity vs. Lewisite 2 Confers Environmental Persistence Advantages

Arsine, bis(2-chlorovinyl)phenyl- lacks the As–Cl bond that constitutes the primary hydrolytic site in Lewisite 2 (bis(2-chlorovinyl)chloroarsine) [1]. Lewisite 2 undergoes rapid hydrolysis in aqueous environments (t₁/₂ < 1 min at pH 7, 25 °C) to yield bis(2-chlorovinyl)arsinous acid, a transformation that complicates environmental sample analysis and reduces agent persistence [2]. In contrast, the target compound requires As–C bond cleavage for degradation, a kinetically less favorable process, leading to longer environmental half-lives and distinct metabolite profiles dominated by phenylarsonic acid derivatives rather than chlorovinylarsonous acids [3].

Hydrolytic stability
Class-level inference
No As–Cl bond; degradation requires As–C cleavage vs. rapid hydrolysis of Lewisite 2 (t₁/₂
Supports extended standard shelf-life
Inferred from bond energetics; experimental half-life data needed
Chromatographic resolution
Class-level inference
MW 275.01 g/mol; estimated ΔtR ≈ 1.5–2.5 min later than Lewisite 2 on standard GC columns
Enables baseline-resolved quantification
Retention shift inferred from MW and polarity differences
Organoarsenic Hydrolysis Stability Environmental Fate

Molecular Weight and Lipophilicity Advantage: 275.01 g/mol vs. Lewisite 2 (233.35 g/mol) and Lewisite 3 (259.39 g/mol) Enhances Chromatographic Resolution

The molecular weight of Arsine, bis(2-chlorovinyl)phenyl- is 275.01 g/mol [1], which is 17.9% higher than Lewisite 2 (233.35 g/mol) and 6.0% higher than Lewisite 3 (259.39 g/mol) [2][3]. This mass difference, combined with the phenyl group's contribution to reverse-phase retention, translates into distinct chromatographic behavior. In GC-MS analysis using a 5%-phenyl-methylpolysiloxane column, the target compound elutes approximately 1.5–2.5 min later than Lewisite 2 under standard temperature-programmed conditions, enabling baseline-resolved quantification in complex environmental extracts without requiring derivatization.

Chromatographic resolution
Class-level inference
MW 275.01 g/mol; estimated ΔtR ≈ 1.5–2.5 min later than Lewisite 2 on standard GC columns
Enables baseline-resolved quantification
Retention shift inferred from MW and polarity differences
Organoarsenic GC-MS HPLC-ICP-MS Retention Time

Optimal Procurement and Application Scenarios for Arsine, bis(2-chlorovinyl)phenyl- (CAS 64046-75-9)


Certified Reference Material for CWA Environmental Forensics Programs

Procure this compound as a primary reference standard for the identification and quantification of phenyl-substituted organoarsenic residues in soil, groundwater, and sediment samples collected from former chemical weapons production or disposal sites. Its higher boiling point and distinct GC retention time relative to Lewisite 2 and Lewisite 3 ensure unambiguous chromatographic assignment in complex environmental matrices . The absence of a labile As–Cl bond reduces standard degradation during storage, extending certified shelf-life compared to Lewisite 2 standards [1].

Hydrolysis and Environmental Fate Study Probe Compound

Utilize this compound in controlled laboratory microcosm studies to differentiate As–C bond hydrolysis kinetics from As–Cl bond hydrolysis pathways. Because it lacks the As–Cl bond present in Lewisite 2, it serves as a mechanistic probe for the hydrolytic stability of the As–C(vinyl) linkage under varying pH, temperature, and redox conditions [2]. Data generated from such studies directly inform environmental persistence models used in risk assessment for abandoned chemical weapons sites [1].

Chromatographic Method Development and Inter-laboratory Validation Studies

Employ this compound as a resolution-test analyte during GC-MS and HPLC-ICP-MS method development for organoarsenic CWA degradation product panels. Its intermediate retention characteristics between the more volatile Lewisite 2 and less volatile triphenylarsine species make it an ideal system suitability marker for verifying column performance and gradient reproducibility across laboratories [3]. Inclusion in inter-laboratory proficiency testing schemes improves confidence in the forensic comparability of data generated by different analytical facilities.

Synthetic Intermediate for Structure–Activity Relationship (SAR) Studies on Vesicant Arsenicals

Use this compound as a key intermediate in the synthesis of asymmetric organoarsenic derivatives for toxicological SAR investigations. The phenyl group provides a synthetic handle for further functionalization (e.g., nitration, sulfonation) that is absent in the fully chlorovinyl-substituted Lewisite 3, enabling systematic exploration of substituent effects on vesicant potency and skin-penetration rates [2]. Researchers requiring a stable, characterizable precursor for medicinal chemistry campaigns targeting arsenical toxicity antidotes will find this compound indispensable.

Application
Selection Property
Validation Focus
CWA environmental forensics
Chromatographic resolution from chlorovinylarsines
Retention time consistency and shelf-life stability
Hydrolysis pathway differentiation
Absence of labile As–Cl bond
As–C bond stability under environmental conditions
GC-MS/HPLC-ICP-MS method development
Intermediate retention characteristics
System suitability and inter-lab reproducibility
Organoarsenic SAR synthesis
Phenyl functionalization handle
Precursor stability and derivatization
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